molecular formula C20H21N3O3S B2984530 3,4-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897455-88-8

3,4-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No. B2984530
CAS RN: 897455-88-8
M. Wt: 383.47
InChI Key: YTUPCIMSQQVPGB-UHFFFAOYSA-N
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Description

The compound “3,4-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties and is the basic core of some natural products .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, benzamide group, and other substituents would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the imidazole ring is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could contribute to its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • Research has explored the synthesis and characterization of compounds involving complex chemical structures similar to 3,4-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide. For instance, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates involves reactions that yield compounds with potential anti-microbial activities, showcasing the complex synthesis routes and characterization techniques used in modern chemical research (Spoorthy et al., 2021).

Docking Studies and Anti-microbial Evaluation

  • Docking studies play a crucial role in understanding the interactions between synthesized compounds and biological targets. The synthesis of novel compounds and their subsequent evaluation for anti-microbial activities is a common research application. For example, certain compounds have been synthesized and evaluated for their anti-microbial activities, demonstrating the potential of these chemical structures in developing new antimicrobial agents (Talupur et al., 2021).

Anticancer and Antimycobacterial Activities

  • The potential anticancer activities of novel synthetic compounds are a significant area of research. Compounds with structures similar to the one have been evaluated for their effects on various cancer cell lines, showing promising results in inhibiting cancer cell proliferation (Ravinaik et al., 2021). Additionally, novel imidazo[1,2-a]pyridine-3-carboxamides have been designed and synthesized, displaying considerable activity against drug-sensitive/resistant Mycobacterium tuberculosis strains, indicating potential applications in treating tuberculosis (Lv et al., 2017).

Electrophysiological Activity

  • Research into the electrophysiological activities of N-substituted imidazolylbenzamides reveals the exploration of compounds for their potential use as selective class III agents, indicating the broad scope of applications for such chemical structures in medical and pharmacological research (Morgan et al., 1990).

Future Directions

The future research directions for this compound could involve exploring its potential uses in various applications, particularly given the wide range of biological activities exhibited by imidazole derivatives .

properties

IUPAC Name

3,4-dimethoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-17-9-8-15(12-18(17)26-2)19(24)21-10-11-27-20-22-13-16(23-20)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUPCIMSQQVPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

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